molecular formula C8H13N3O3S B8612754 5-Butoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide CAS No. 61515-96-6

5-Butoxy-N-methyl-3-oxo-1,2,4-thiadiazole-2(3H)-carboxamide

Cat. No. B8612754
M. Wt: 231.27 g/mol
InChI Key: ALUCWRXAUCBSNR-UHFFFAOYSA-N
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Patent
US04067720

Procedure details

10 ml of methyl isocyanate were added to a solution of 17.5 g of 3-hydroxy-5-n-butoxy-1,2,4-thiadiazole in 125 ml of tetrahydrofuran containing 0.5 ml of triethylamine and after stirring for 2 hours at 20° C, the mixture was evaporated to dryness. The residue was empasted with isopropyl ether and was vacuum filtered and dried to obtain 21 g of 2-(N-methylcarbamoyl)-5-n-butoxy-1,2,4-thiadiazole-3-one melting at 108° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[O:4].[OH:5][C:6]1[N:10]=[C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])[S:8][N:7]=1.C(N(CC)CC)C>O1CCCC1>[CH3:1][NH:2][C:3]([N:7]1[C:6](=[O:5])[N:10]=[C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])[S:8]1)=[O:4]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN=C=O
Name
Quantity
17.5 g
Type
reactant
Smiles
OC1=NSC(=N1)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
after stirring for 2 hours at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC(=O)N1SC(=NC1=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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